molecular formula C19H18F3N3O2 B2749637 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1448047-52-6

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2749637
CAS RN: 1448047-52-6
M. Wt: 377.367
InChI Key: SJQSIVAGJNILOR-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly known as Indoximod and is a small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. IDO is an enzyme that plays a crucial role in the regulation of the immune system, and its inhibition has been shown to have therapeutic benefits in various diseases.

Scientific Research Applications

Chemical Properties and Structural Analysis

The crystal structure of compounds related to "1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea" demonstrates the importance of the indole component and its interaction within the molecule. For instance, the study by Saharin et al. (2008) reveals the indole component's twist relative to the molecule, highlighting intermolecular and intramolecular hydrogen bonds critical for biological activity (Saharin, Hapipah Mohd Ali, Robinson, & Mahmood, 2008).

Synthesis and Applications

The synthesis processes of urea derivatives, including the likes of "1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea," demonstrate a broad range of chemical reactions and potential applications. Thalluri et al. (2014) discuss a method for synthesizing ureas through Lossen rearrangement, offering insights into the creation of compounds with potential biological activity (Thalluri, Manne, Dev, & Mandal, 2014).

Biological Activity

The study of urea derivatives extends into exploring their biological activities. For example, research on the inhibition profiles against enzymes like acetylcholinesterase and butyrylcholinesterase by Sujayev et al. (2016) shows the potential therapeutic applications of these compounds, demonstrating effective inhibition profiles (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).

properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-25-11-15(14-4-2-3-5-16(14)25)17(26)10-23-18(27)24-13-8-6-12(7-9-13)19(20,21)22/h2-9,11,17,26H,10H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQSIVAGJNILOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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